molecular formula C19H13ClO2 B321527 2-chlorophenyl [1,1'-biphenyl]-4-carboxylate

2-chlorophenyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B321527
M. Wt: 308.8 g/mol
InChI Key: OPIPKEYPIJIKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorophenyl [1,1'-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl carboxylates It is characterized by the presence of a biphenyl core with a carboxylate group at the 4-position and a chlorine atom at the 2-position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl [1,1'-biphenyl]-4-carboxylate typically involves the esterification of 2-chlorophenylboronic acid with biphenyl-4-carboxylic acid. The reaction is often carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is performed under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-chlorophenyl [1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-chlorophenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-chlorophenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and carboxylate group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-Bromophenyl biphenyl-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    2-Fluorophenyl biphenyl-4-carboxylate: Contains a fluorine atom instead of chlorine.

    2-Methylphenyl biphenyl-4-carboxylate: Has a methyl group instead of a halogen.

Uniqueness: 2-chlorophenyl [1,1'-biphenyl]-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

(2-chlorophenyl) 4-phenylbenzoate

InChI

InChI=1S/C19H13ClO2/c20-17-8-4-5-9-18(17)22-19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

OPIPKEYPIJIKRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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